molecular formula C15H20O3 B8670245 [4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol

[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol

Cat. No. B8670245
M. Wt: 248.32 g/mol
InChI Key: JORGHWROGQGSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455638B2

Procedure details

To a cooled (−78° C.) solution of the title compound from Example 10 Step B (450 mg, 1.55 mmol) in THF (8 mL) was added DIBAL-H (3.10 mL, 1.50 M in heptane, 4.65 mmol). After 30 min, the reaction mixture was transferred to a 0° C. bath and was held at this temperature for 45 min, whereupon it was quenched by addition of MeOH (0.63 mL, 15.5 mmol). The resulting mixture was diluted with ether and saturated aqueous sodium/potassium tartrate, and the mixture was stirred rapidly until a clear phase separation was achieved. The organic phase was separated, dried over anhydrous sodium sulfate, and concentrated in vacuo. Purification by flash chromatography on silica gel (0 to 30% EtOAc in hexanes, then 30 to 100% EtOAc in hexanes) provided the title compound: LCMS m/z 231.1 [M−OH]+; 1H NMR (500 MHz, CDCl3) δ 7.29 (d, J=7.5 Hz, 2H), 7.24 (d, J=7.5 Hz, 2H), 4.65 (s, 2H), 3.98 (s, 4H), 2.59-2.54 (m, 1H), 1.87-1.66 (m, 8H).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.63 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
sodium potassium tartrate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]3[CH:21]=[CH:20][C:14]([C:15](OCC)=[O:16])=[CH:13][CH:12]=3)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.CC(C[AlH]CC(C)C)C.CO>C1COCC1.CCOCC.[Na].C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[K+]>[O:1]1[C:5]2([CH2:6][CH2:7][CH:8]([C:11]3[CH:12]=[CH:13][C:14]([CH2:15][OH:16])=[CH:20][CH:21]=3)[CH2:9][CH2:10]2)[O:4][CH2:3][CH2:2]1 |f:5.6.7.8,^1:42|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
O1CCOC12CCC(CC2)C2=CC=C(C(=O)OCC)C=C2
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
0.63 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
sodium potassium tartrate
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Na].C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred rapidly until a clear phase separation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was transferred to a 0° C.
WAIT
Type
WAIT
Details
was held at this temperature for 45 min, whereupon it
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (0 to 30% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1CCOC12CCC(CC2)C2=CC=C(C=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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